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Aeruginopeptin 917S-B -

Aeruginopeptin 917S-B

Catalog Number: EVT-1592416
CAS Number:
Molecular Formula: C54H76N8O15
Molecular Weight: 1077.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aeruginopeptin 917S-B is a cyclodepsipeptide.
Overview

Aeruginopeptin 917S-B is a non-ribosomal peptide produced by certain cyanobacterial species, particularly those from the genus Microcystis. This compound has garnered attention due to its structural complexity and potential biological activities, including weak inhibition of certain enzymes. Its classification falls under the category of cyanopeptides, which are secondary metabolites with diverse biological functions.

Source

Aeruginopeptin 917S-B is primarily sourced from cyanobacterial blooms, particularly those involving Microcystis species. These blooms are often found in freshwater bodies and can lead to significant ecological and health issues due to the production of various toxins, including microcystins and other bioactive peptides like aeruginopeptins. The specific strain producing Aeruginopeptin 917S-B has been identified through various analytical techniques, including mass spectrometry .

Classification

Aeruginopeptin 917S-B belongs to the class of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. These compounds are characterized by their complex structures and diverse functionalities, often exhibiting antimicrobial, cytotoxic, or enzyme-inhibiting properties. Aeruginopeptins are a subset of these compounds, specifically associated with Microcystis and related cyanobacteria .

Synthesis Analysis

Methods

The synthesis of Aeruginopeptin 917S-B involves non-ribosomal peptide synthesis pathways. The key steps include:

  • Gene Clusters: The genes responsible for the biosynthesis of aeruginopeptins are organized in clusters within the cyanobacterial genome. These gene clusters encode for non-ribosomal peptide synthetases that facilitate the assembly of amino acids into peptide chains without the involvement of ribosomes.
  • Enzymatic Steps: Each step in the synthesis is catalyzed by specific domains within the synthetase enzymes, including adenylation domains for amino acid activation, thiolation domains for intermediate transfer, and condensation domains for peptide bond formation .

Technical Details

The production of Aeruginopeptin 917S-B has been studied using various techniques such as:

  • Polymerase Chain Reaction (PCR): Used for amplifying DNA sequences related to the biosynthetic genes.
  • Sequencing: To identify and characterize the genetic components involved in its synthesis.
  • Mass Spectrometry: Employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

Aeruginopeptin 917S-B features a complex molecular structure typical of non-ribosomal peptides. The exact molecular formula and structural details can be elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

The molecular weight of Aeruginopeptin 917S-B is approximately 1076 Da, with specific fragmentation patterns observed during mass spectrometric analysis that help in confirming its structure .

Chemical Reactions Analysis

Reactions

Aeruginopeptin 917S-B participates in various biochemical reactions, primarily as an enzyme inhibitor. Notably, it exhibits weak inhibition of cytidine triphosphate synthase, which is critical in nucleotide synthesis.

Technical Details

The mechanism of inhibition involves binding to the active site of the enzyme, disrupting its function. This interaction can be studied through kinetic assays that measure enzyme activity in the presence of varying concentrations of Aeruginopeptin 917S-B .

Mechanism of Action

Process

The mechanism by which Aeruginopeptin 917S-B exerts its biological effects typically involves:

  • Enzyme Inhibition: By binding to specific enzymes, it alters their activity, which can lead to downstream effects on cellular processes.
  • Biological Activity: The compound may also interact with other cellular targets, influencing processes such as cell signaling or metabolic pathways.

Data

Research indicates that Aeruginopeptin 917S-B's inhibitory effects may contribute to its potential use in biotechnological applications or as a model for drug development .

Physical and Chemical Properties Analysis

Physical Properties

Aeruginopeptin 917S-B is typically characterized by:

  • Solubility: It is soluble in polar solvents like water and methanol.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Chemical analyses reveal that Aeruginopeptin 917S-B has specific reactivity patterns characteristic of peptides, including susceptibility to hydrolysis under acidic or basic conditions. Its interactions with metal ions or other small molecules can also be explored for potential applications .

Applications

Scientific Uses

Aeruginopeptin 917S-B has several potential applications in scientific research:

  • Biological Research: As a tool for studying enzyme inhibition and metabolic pathways.
  • Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery due to its bioactive properties.
  • Environmental Monitoring: Its presence in aquatic systems can serve as an indicator of cyanobacterial blooms and associated risks .
Biosynthesis and Genetic Regulation of Aeruginopeptin 917S-B

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Cyanobacteria

Aeruginopeptin 917S-B belongs to the cyanopeptolin class of cyclic depsipeptides, characterized by a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and variable amino acid residues. Like other cyanobacterial peptides, its biosynthesis bypasses ribosomal translation and instead relies on non-ribosomal peptide synthetase (NRPS) pathways [1] [4]. These megasynthetase complexes operate via a modular thiotemplate mechanism, where each module incorporates a specific amino acid precursor into the growing peptide chain. A minimal NRPS elongation module consists of three catalytic domains:

  • Condensation (C) domain: Catalyzes peptide bond formation between activated amino acids.
  • Adenylation (A) domain: Selects and activates substrate amino acids using ATP.
  • Peptidyl Carrier Protein (PCP) domain: Shuttles intermediates between domains via a 4'-phosphopantetheine arm [1] [4].

Termination modules typically include a thioesterase (TE) domain that releases the peptide through cyclization or hydrolysis. For cyclic depsipeptides like aeruginopeptin 917S-B, the TE domain facilitates lactonization between the Ahp moiety and a C-terminal hydroxy acid [1] [6]. Notably, A domains exhibit stringent substrate specificity dictated by 8–10 amino acid residues in their binding pockets. This allows incorporation of non-proteinogenic amino acids (e.g., N-methylated or D-configured residues), a hallmark of NRPS-derived peptides [4].

Table 1: Core NRPS Domains in Aeruginopeptin Biosynthesis

DomainFunctionConserved Motif
Adenylation (A)Activates amino acid substratesDXXXGXGXP (Core motif I)
Peptidyl Carrier Protein (PCP)Tethers intermediates via thioester linkageGGXSL (Pantetheine attachment site)
Condensation (C)Forms peptide bondsHHXXXDG (Core motif V)
Thioesterase (TE)Releases cyclic product via macrocyclizationGXSXG (Catalytic triad)

Gene Clusters Associated with Aeruginopeptin 917S-B Production in Microcystis aeruginosa

Genomic analyses of M. aeruginosa strains have identified the aer gene cluster responsible for aeruginopeptin assembly. This cluster spans ~32 kb and encodes a multi-modular NRPS system organized into three primary subunits: AerA, AerB, and AerC [1] [6]. Each subunit corresponds to specific steps in the aeruginopeptin backbone:

  • AerA: Activates and incorporates the N-terminal fatty acid moiety (e.g., hydroxyphenyl lactic acid).
  • AerB: Incorporates central residues (Choi and arginine derivatives) via two elongation modules.
  • AerC: Synthesizes the Ahp ring and mediates cyclization [1].

Table 2: Modular Organization of the Aeruginopeptin 917S-B Synthetase

NRPS SubunitModuleIntegrated DomainsPredicted Substrate
AerA1C-A-PCPHydroxyphenyl lactic acid
AerB2C-A-PCPChoi (cyclic amino acid)
AerB3C-A-PCP-EpimeraseArginine derivative
AerC4C-A-PCP-TEAhp (piperidone moiety)

The aer cluster is embedded within genomic regions exhibiting high plasticity, including insertion sequences (IS elements) and transposase genes. This architecture facilitates horizontal gene transfer (HGT) between Microcystis strains, explaining the sporadic distribution of aeruginopeptin production across phylogenetically distinct isolates [7] [8]. Notably, M. aeruginosa PCC 7806 harbors 6.8% transposases and 11.7% repetitive DNA in its genome, creating hotspots for recombination and cluster mobilization [7]. HGT is further enabled by type IV pili, which mediate natural transformation in Microcystis [8].

Co-Regulation with Microcystins in Toxic Cyanobacterial Blooms

Aeruginopeptin 917S-B is frequently co-produced with microcystins (MCs) during bloom events. Lake Suwa (Japan) bloom samples revealed that large-celled M. aeruginosa strains simultaneously synthesize both peptides, indicating shared regulatory triggers [2]. Genetic analyses confirm that the aer and mcy (microcystin synthetase) clusters are co-regulated through:

  • Bidirectional promoters: The mcy cluster is transcribed from a central bidirectional promoter between mcyA and mcyD, yielding operons mcyABC and mcyDEFGHIJ [6]. Similarly, the aer cluster likely uses tandem promoters responsive to light intensity.
  • Light-dependent regulation: Transcription of mcyA and mcyD shifts under varying light intensities (68 vs. 16 μmol photons m⁻²s⁻¹), altering transcript start sites by 48 bp [6]. Aeruginopeptin production is similarly modulated by photoperiod.
  • Nutrient sensing: Nitrogen and phosphorus availability coordinately upregulate NRPS pathways, as both peptides are nitrogen-rich metabolites [1] [7].

Table 3: Shared Regulatory Elements in Aeruginopeptin and Microcystin Clusters

Regulatory FactorEffect on aer ClusterEffect on mcy Cluster
High light (68 μmol photons m⁻²s⁻¹)Predicted upregulation (based on NRPS homology)mcyD transcription (206 bp upstream start)
Low light (16 μmol photons m⁻²s⁻¹)Predicted downregulationmcyD transcription (254 bp upstream start)
Nitrogen limitationReduced productionReduced production
Oxidative stressInduced via ROS-responsive promotersInduced via PerR transcription factor

This co-regulation provides an ecological advantage: microcystins inhibit herbivory, while aeruginopeptins suppress trypsin/chymotrypsin-like proteases in competitors or predators [2] [4]. Genomic surveys confirm that 78% of MC-producing M. aeruginosa strains also harbor aer-like clusters, underscoring their linked ecological roles [1].

Chemical Compounds Mentioned:

  • Aeruginopeptin 917S-B
  • Microcystins
  • Cyanopeptolins
  • Aeruginosins
  • Ahp (3-amino-6-hydroxy-2-piperidone)
  • Non-ribosomal peptides (NRPs)

Properties

Product Name

Aeruginopeptin 917S-B

IUPAC Name

N-[8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide

Molecular Formula

C54H76N8O15

Molecular Weight

1077.2 g/mol

InChI

InChI=1S/C54H76N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8,10-14,16-19,28-31,34,37-42,44-46,63-66,68H,7,9,15,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69)

InChI Key

OZABBUPKYTXOSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C

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